molecular formula C12H13N3O B2949641 N-(1-cyanocyclopentyl)pyridine-2-carboxamide CAS No. 1250590-66-9

N-(1-cyanocyclopentyl)pyridine-2-carboxamide

Cat. No.: B2949641
CAS No.: 1250590-66-9
M. Wt: 215.256
InChI Key: HQUFVKIVGAFWGI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)pyridine-2-carboxamide: is a chemical compound with the molecular formula C13H14N2O It is characterized by the presence of a cyanocyclopentyl group attached to a pyridine-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 1-cyanocyclopentylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Pyridine-2-carboxylic acid+1-cyanocyclopentylamineThis compound+H2O\text{Pyridine-2-carboxylic acid} + \text{1-cyanocyclopentylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} Pyridine-2-carboxylic acid+1-cyanocyclopentylamine→this compound+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: N-(1-cyanocyclopentyl)pyridine-2-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific biological targets, providing insights into receptor-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)pyridine-2-carboxamide
  • N-(3-cyanophenyl)pyridine-2-carboxamide
  • N-(4-cyanophenyl)pyridine-2-carboxamide

Uniqueness: N-(1-cyanocyclopentyl)pyridine-2-carboxamide is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-12(6-2-3-7-12)15-11(16)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUFVKIVGAFWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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